molecular formula C11H8FN3OS B14147164 N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide CAS No. 128627-53-2

N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide

Cat. No.: B14147164
CAS No.: 128627-53-2
M. Wt: 249.27 g/mol
InChI Key: VIBWAJFGLXWQMQ-UHFFFAOYSA-N
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Description

N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to a thiadiazole ring, which is further connected to a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide typically involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide to form the intermediate 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a fluorophenyl group, thiadiazole ring, and propenamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

128627-53-2

Molecular Formula

C11H8FN3OS

Molecular Weight

249.27 g/mol

IUPAC Name

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C11H8FN3OS/c1-2-9(16)13-11-15-14-10(17-11)7-5-3-4-6-8(7)12/h2-6H,1H2,(H,13,15,16)

InChI Key

VIBWAJFGLXWQMQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=NN=C(S1)C2=CC=CC=C2F

Origin of Product

United States

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